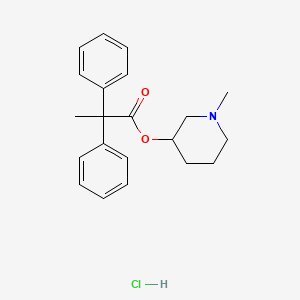![molecular formula C14H9F3N2O3 B4019093 N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4019093.png)
N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide
説明
N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide, commonly known as NTB, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in various physiological processes.
作用機序
NTB inhibits N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide by binding to the heme group of the enzyme, which is necessary for its activation. By blocking the activation of N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide, NTB reduces the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a crucial role in various physiological processes. The downstream effects of N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide inhibition by NTB depend on the specific context and cell type, but can include vasodilation, reduction of inflammation, and protection against oxidative stress.
Biochemical and Physiological Effects:
NTB has been shown to have a range of biochemical and physiological effects, depending on the specific context and cell type. In cardiovascular diseases, NTB has been shown to reduce blood pressure and improve cardiac function. In neurological disorders, NTB has been shown to protect against oxidative stress and reduce inflammation. In addition, NTB has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
NTB has several advantages as a research tool, including its potency, specificity, and stability. It has been extensively validated in vitro and in vivo, making it a reliable tool for investigating the role of N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide in various physiological processes. However, NTB also has some limitations, including its relatively high cost and potential off-target effects. Researchers must carefully control for these factors when using NTB in their experiments.
将来の方向性
There are several future directions for research involving NTB. One area of focus is the development of more potent and selective N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide inhibitors, which could have therapeutic potential for a range of diseases. Another area of focus is the investigation of the downstream effects of N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide inhibition by NTB in different cell types and disease contexts. Finally, the use of NTB as a tool for investigating the role of N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide in cancer is an area of growing interest, with potential implications for cancer therapy.
Conclusion:
NTB is a valuable tool for investigating the role of N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide in various physiological processes. Its unique properties make it a reliable and effective research tool, with potential therapeutic applications in a range of diseases. Further research is needed to fully understand the downstream effects of N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide inhibition by NTB, as well as its potential as a cancer therapy.
科学的研究の応用
NTB has been extensively used in scientific research as a tool to study the role of N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide in various physiological processes. It has been shown to be effective in inhibiting N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide in vitro and in vivo, making it a valuable tool for investigating the downstream effects of N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide activation. NTB has been used to study the role of N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide in cardiovascular diseases, such as hypertension and heart failure, as well as in neurological disorders, such as stroke and Parkinson's disease.
特性
IUPAC Name |
N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)10-6-7-11(12(8-10)19(21)22)18-13(20)9-4-2-1-3-5-9/h1-8H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGXBXSNQIBSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Smssf-0625090 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-ethyl-4-{[1-(2-thienyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4019011.png)
![N-ethyl-7,7-dimethyl-2-oxo-N-phenyl-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4019025.png)


![N-[(3,4-dimethoxyphenyl)(8-hydroxy-5-nitro-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4019050.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4019055.png)
![N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4019061.png)
![1,3,3-trimethyl-6-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4019068.png)
![10-[bis(4-methylphenyl)methylene]-4-phenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4019075.png)
![N-[2-(cyclohexylthio)ethyl]-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4019080.png)

![1-(2-furylmethyl)-2-imino-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4019106.png)

![N-isopropyl-2-{[3-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4019119.png)